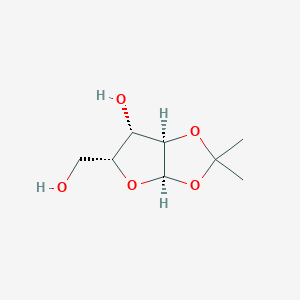

1,2-O-Isopropylidene-alpha-D-xylofuranose

概要

説明

ゾニポライド塩酸塩は、ナトリウム-水素交換体アイソフォーム-1(NHE-1)の強力で選択的な阻害剤です。この化合物は、さまざまな哺乳類細胞の細胞内pHの恒常性を維持する上で重要な役割を果たしています。NHE-1は心臓に主に発現しており、心筋細胞のpHバランスを維持するために不可欠です。 ゾニポライド塩酸塩は、特に心筋虚血-再灌流障害の軽減における心臓保護作用について広く研究されています .

2. 製法

合成経路と反応条件: ゾニポライド塩酸塩の合成は、コアピラゾール構造の調製から始まる複数のステップで構成されています。主要なステップには以下が含まれます。

- 環化反応によるピラゾール環の形成。

- カップリング反応によるキノリン部分の導入。

- 選択性と効力を高めるためのシクロプロピル基の添加。

- 溶解性と安定性を向上させるための最終的な塩酸塩の形成。

工業生産方法: ゾニポライド塩酸塩の工業生産は、通常、最適化された反応条件を用いた大規模合成が用いられ、高い収率と純度が確保されます。このプロセスには以下が含まれます。

- 高純度の出発物質を使用します。

- 反応温度と圧力を制御します。

- 再結晶やクロマトグラフィーなどの効率的な精製技術。

- 品質管理対策により、規制基準への適合性と一貫性を確保します .

3. 化学反応の分析

反応の種類: ゾニポライド塩酸塩は、さまざまな化学反応を起こし、その中には以下のようなものがあります。

酸化: この反応はキノリン部分を修飾し、化合物の活性を変化させる可能性があります。

還元: 還元反応はピラゾール環に影響を与え、化合物の全体的な安定性に影響を与えます。

置換: 特にキノリン環での置換反応は、異なる薬理作用を持つ誘導体につながる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 塩素や臭素などのハロゲン化剤が頻繁に使用されます。

生成される主な生成物:

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Zoniporide hydrochloride involves multiple steps, starting with the preparation of the core pyrazole structure. The key steps include:

- Formation of the pyrazole ring through cyclization reactions.

- Introduction of the quinoline moiety via coupling reactions.

- Addition of the cyclopropyl group to enhance selectivity and potency.

- Final hydrochloride salt formation to improve solubility and stability.

Industrial Production Methods: Industrial production of Zoniporide hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials.

- Controlled reaction temperatures and pressures.

- Efficient purification techniques such as recrystallization and chromatography.

- Quality control measures to ensure consistency and compliance with regulatory standards .

化学反応の分析

Types of Reactions: Zoniporide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the quinoline moiety, potentially altering the compound’s activity.

Reduction: Reduction reactions can affect the pyrazole ring, impacting the overall stability of the compound.

Substitution: Substitution reactions, particularly on the quinoline ring, can lead to derivatives with different pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine are often employed.

Major Products Formed:

科学的研究の応用

Chemical Properties and Structure

1,2-O-Isopropylidene-alpha-D-xylofuranose has the molecular formula and a molecular weight of 190.19 g/mol. The compound features a furanose ring structure, which contributes to its reactivity and utility in synthetic chemistry. Its solubility in water is notably high, making it suitable for various aqueous reactions and processes .

Scientific Research Applications

This compound finds applications across multiple domains of scientific research:

1. Organic Synthesis:

- Glycosides and Oligosaccharides: This compound is primarily used as a precursor for synthesizing glycosidic bonds, which are crucial in forming glycosides and oligosaccharides. These compounds have extensive applications in drug development and as intermediates in carbohydrate chemistry .

2. Biochemical Reagent:

- Cell Biology: It serves as a biochemical reagent in various cell biology experiments, including cell culture and transfection studies. The compound's ability to participate in enzymatic reactions makes it useful for investigating metabolic pathways .

- Molecular Biology Techniques: It is employed in molecular biology for applications such as PCR, DNA sequencing, and protein purification, facilitating various analyses related to genetic material .

3. Pharmaceutical Development:

- Drug Formulation: this compound is explored for its potential to enhance the solubility and bioavailability of pharmaceutical compounds. Its role as an excipient can improve drug formulation stability and efficacy .

- Antiviral Research: The compound has shown promise in antiviral studies, particularly against viruses such as HIV and influenza. Its derivatives are being investigated for their ability to inhibit viral replication .

Data Table: Applications Overview

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Glycosides, Oligosaccharides | Key precursor for glycosidic bond formation |

| Cell Biology | Cell culture, Transfection | Used as a biochemical reagent |

| Molecular Biology | PCR, DNA Sequencing, Protein Purification | Facilitates analysis of genetic material |

| Pharmaceutical Development | Drug formulation, Antiviral research | Enhances solubility and bioavailability |

Case Studies

Case Study 1: Synthesis of Glycosides

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize various glycosides through selective glycosylation reactions. The study demonstrated that the compound's furanose structure allows for regioselective modifications that are advantageous for creating complex carbohydrate structures .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of derivatives of this compound against HIV. The results indicated that specific modifications to the compound enhanced its efficacy as an inhibitor of viral replication, suggesting potential therapeutic applications in HIV treatment .

作用機序

ゾニポライド塩酸塩は、ナトリウム-水素交換体アイソフォーム-1(NHE-1)を選択的に阻害することによって作用を発揮します。この阻害は、細胞膜全体でナトリウムイオンを水素イオンと交換することを防ぎ、それによって細胞内pHのバランスを維持します。分子標的はNHE-1タンパク質であり、関与する経路は主にイオン輸送とpH調節に関連しています。 このメカニズムは、心臓細胞を虚血による損傷から保護し、梗塞サイズを軽減する上で重要です .

類似化合物:

リメポライド: 同様の心臓保護作用を持つ別のNHE-1阻害剤。

カリポライド: NHE-1を強力に阻害することで知られており、心筋損傷の軽減に使用されます。

ベンゾイルグアニジン: NHE-1に対する阻害作用が同等な化合物。

ゾニポライド塩酸塩の独自性: ゾニポライド塩酸塩は、IC50値が14 nMであるNHE-1に対する高い選択性と効力によって際立っています。また、適度な血漿タンパク質結合と前臨床モデルにおける半減期1.5時間など、良好な薬物動態プロファイルを示しています。 これらの特性により、研究と治療の両方において貴重なツールとなっています .

類似化合物との比較

Rimeporide: Another NHE-1 inhibitor with similar cardioprotective effects.

Cariporide: Known for its potent inhibition of NHE-1 and use in reducing myocardial injury.

Benzoylguanidine: A compound with comparable inhibitory activity on NHE-1.

Uniqueness of Zoniporide Hydrochloride: Zoniporide hydrochloride stands out due to its high selectivity and potency for NHE-1, with an IC50 value of 14 nM. It also exhibits a favorable pharmacokinetic profile, including moderate plasma protein binding and a half-life of 1.5 hours in preclinical models. These properties make it a valuable tool in both research and therapeutic applications .

生物活性

1,2-O-Isopropylidene-alpha-D-xylofuranose, also known as Monoacetone-D-xylose, is a derivative of xylose that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : (3aR,5R,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

- Molecular Formula : C8H14O5

- Molecular Weight : 190.19 g/mol

- Melting Point : 69°C to 71°C

- Boiling Point : 112°C to 114°C at 0.06 mmHg

- Purity : 98% .

Biological Activities

- Antimicrobial Activity

-

Enzyme Inhibition

- A study highlighted its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The compound demonstrated moderate inhibition with a Ki value of 22.87 µM for one derivative and 7.49 µM for another . This suggests potential therapeutic applications in treating cognitive disorders.

-

Antiproliferative Effects

- The compound has also been evaluated for its antiproliferative effects on cancer cell lines. Notably, derivatives of this compound showed significant activity against K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cell lines with GI50 values indicating moderate cytotoxicity . The modifications in the structure led to enhanced activity, suggesting that chemical derivatization can optimize its biological effects.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes like AChE is crucial for its potential use in neuropharmacology.

- Cell Cycle Disruption : Its antiproliferative effects may involve interference with the cell cycle and apoptosis pathways .

- Antiviral Properties : Preliminary studies suggest that it may possess antiviral activity against various viruses including HIV and influenza .

Table 1: Summary of Biological Activities

Selected Research Findings

- Synthesis and Evaluation : The synthesis of various derivatives has shown that structural modifications can enhance the biological profile significantly .

- Cholinesterase Inhibition Studies : Comparative studies with known inhibitors like galantamine have established a baseline for evaluating the efficacy of xylofuranose derivatives .

特性

IUPAC Name |

(3aR,5R,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUQZVBVVJJRKM-XZBKPIIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885111 | |

| Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20031-21-4 | |

| Record name | 1,2-O-Isopropylidene-α-D-xylofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20031-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020031214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Xylofuranose, 1,2-O-(1-methylethylidene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,2-O-Isopropylidene-α-D-xylofuranose a valuable starting material in carbohydrate chemistry?

A1: 1,2-O-Isopropylidene-α-D-xylofuranose is a readily available, inexpensive carbohydrate that can be easily transformed into more complex molecules. Its value lies in the presence of the isopropylidene protecting group, which selectively protects the 1,2-hydroxyl groups and allows for selective modifications at other positions. This enables chemists to access a wide range of structurally diverse carbohydrate derivatives. [, , , , ].

Q2: Can you give some examples of how 1,2-O-Isopropylidene-α-D-xylofuranose has been used to synthesize complex molecules?

A2: Certainly! Researchers have successfully transformed 1,2-O-Isopropylidene-α-D-xylofuranose into various valuable compounds. One notable example is its conversion into cyclic enamine derivatives. These derivatives serve as highly reactive intermediates that readily react with diverse nucleophiles (oxygen, nitrogen, sulfur, carbon-based nucleophiles, and even amino acids) []. This versatility makes it possible to create a library of structurally diverse, functionalized sugar molecules with potential applications in drug discovery and materials science.

Q3: What are some of the key reactions that 1,2-O-Isopropylidene-α-D-xylofuranose can undergo?

A3: 1,2-O-Isopropylidene-α-D-xylofuranose exhibits versatility in various reactions:

- Tosylation: It can be selectively tosylated at the 5-position, a crucial step in preparing it for further transformations. [, ].

- Intramolecular Cyclization: The 5-O-tosyl derivative can undergo base-catalyzed intramolecular cyclization to form a reactive cyclic enamine. This highly reactive intermediate is the key to accessing a variety of functionalized sugar derivatives [, ].

- Nucleophilic Attack: The cyclic enamine readily reacts with diverse nucleophiles in a regio- and stereospecific manner, leading to the formation of functionalized sugar derivatives with diverse structures [].

- Glycosylation: Appropriately protected derivatives can act as glycosyl donors in glycosylation reactions, enabling the construction of complex oligosaccharides [].

Q4: Are there any structural features of the molecules derived from 1,2-O-Isopropylidene-α-D-xylofuranose that make them potentially useful?

A4: Yes, the polycyclic sugar derivatives synthesized from 1,2-O-Isopropylidene-α-D-xylofuranose often possess constrained structures and dense functionalization. These features are particularly appealing in drug discovery, as they can contribute to increased target specificity, improved binding affinity, and enhanced pharmacological properties [].

Q5: Beyond drug discovery, are there other potential applications for these derivatives?

A5: The unique structural features of these carbohydrate derivatives, such as rigidity and defined stereochemistry, make them interesting candidates for applications in materials science. For example, they could potentially serve as chiral building blocks for synthesizing novel polymers, catalysts, or other materials with tailored properties [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。